5-Bromo-3-indolyl-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

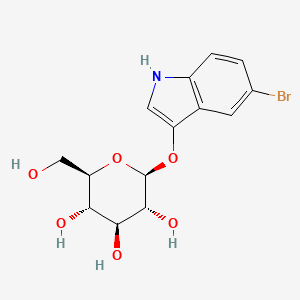

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate commonly used in molecular biology. It is particularly useful for detecting beta-glucosidase activity. When cleaved by beta-glucosidase, it produces a blue precipitate, making it a valuable tool in various biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-indolyl-beta-D-glucopyranoside typically involves the bromination of indole derivatives followed by glycosylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the bromination of indole, followed by glycosylation with beta-D-glucopyranoside under optimized conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Koenigs-Knorr Reaction

-

Reagents : 1-Acetyl-5-bromoindoxyl reacts with acetobromoglucose under alkaline conditions (e.g., NaOH in aqueous acetone) .

-

Mechanism : The hydroxyl group at the indoxyl C-3 position attacks the anomeric carbon of the glucopyranosyl bromide, forming a β-glycosidic bond .

-

Challenges : Low yields due to competing hydrolysis of the acetobromosugar and instability of intermediates .

Trichloroacetimidate Method

-

Reagents : Protected β-D-glucopyranosyltrichloroacetimidate and 1-acetyl-5-bromoindoxyl, catalyzed by Lewis acids (e.g., BF₃·Et₂O) .

-

Advantages : Higher regioselectivity and yield compared to classical methods .

Table 1: Comparative Synthesis Routes

| Method | Catalyst | Yield (%) | Key Observations |

|---|---|---|---|

| Koenigs-Knorr | NaOH | 30–40 | Colored byproducts require purification |

| Trichloroacetimidate | BF₃·Et₂O | 65–75 | Improved stability of intermediates |

Enzymatic Hydrolysis

The compound serves as a substrate for β-glucosidases, with cleavage of the glycosidic bond generating a blue-green indigo derivative.

Reaction Pathway

-

Enzymatic Cleavage : β-Glucosidase hydrolyzes the β-D-glucosidic bond, releasing 5-bromo-3-indoxyl .

-

Oxidation : The indoxyl intermediate dimerizes in the presence of oxygen, forming an insoluble indigo pigment .

Table 2: Enzymatic Hydrolysis Conditions

| Enzyme Source | pH Optimum | Temperature (°C) | Detection Limit (µM) |

|---|---|---|---|

| Aspergillus niger | 4.5–5.5 | 37 | 0.1 |

| Human lysosomal | 4.8–5.2 | 37 | 0.05 |

Halogen Exchange

-

Bromine Substitution : The 5-bromo group can undergo nucleophilic substitution with amines or thiols under basic conditions, enabling derivatization for probe design .

Protection/Deprotection

-

Acetylation : Hydroxyl groups on the glucopyranoside are acetylated using acetic anhydride/pyridine to stabilize the compound during synthesis .

-

Silylation : tert-Butyldimethylsilyl (TBDMS) groups protect primary hydroxyls, enhancing solubility in organic solvents .

Kinetic Analysis

-

Substrate Specificity : The compound’s turnover rate (kcat) varies with enzyme isoforms. For example, Candida albicans β-glucosidase shows kcat=12.4s−1 .

-

Inhibition Studies : Competitive inhibition by gluconolactone (Ki=0.8μM) highlights its utility in enzyme kinetics .

Table 3: Kinetic Parameters for β-Glucosidases

| Enzyme Source | Km(mM) | Vmax(μmol min mg) |

|---|---|---|

| Trichoderma reesei | 0.25 | 18.7 |

| Bovine liver | 0.15 | 9.2 |

Stability and Degradation

Aplicaciones Científicas De Investigación

Microbiological Applications

Chromogenic Substrate for Enzymatic Detection

5-Bromo-3-indolyl-beta-D-glucopyranoside serves as a chromogenic substrate for the detection of beta-galactosidase activity in bacteria. Upon hydrolysis by the enzyme, it produces an insoluble blue precipitate, allowing for easy visualization of colonies that express this enzyme. This property is particularly useful in identifying lac+ bacterial strains in various microbiological assays.

Case Study: Detection of Enterobacteriaceae

A study evaluated the efficacy of 5-bromo-3-indolyl-beta-D-galactopyranoside in a new medium designed for the identification of beta-galactosidase-positive members of the family Enterobacteriaceae. The results indicated that this substrate could effectively differentiate between various bacterial colonies in clinical urine samples, outperforming traditional media like MacConkey agar .

Plant Biology Applications

Gene Fusion Marker

In plant molecular biology, this compound is employed as a sensitive marker for gene fusion studies involving beta-glucuronidase (GUS). The compound allows researchers to track the expression of specific genes by producing a colorimetric change upon enzymatic reaction, facilitating the identification of transgenic plants .

Case Study: Transgenic Papaya Detection

A histochemical method utilizing this compound was developed for detecting genetically modified papaya expressing GUS. This method demonstrated high sensitivity and specificity, confirming its utility in agricultural biotechnology .

Enzymatic Assays

Substrate for Enzyme Activity Measurement

The compound is also used in various enzymatic assays to measure enzyme activity quantitatively. It acts as a substrate for different glycosidases, enabling researchers to study enzyme kinetics and inhibition mechanisms.

Table: Summary of Enzymatic Applications

| Enzyme Type | Substrate Used | Observation Method |

|---|---|---|

| Beta-Galactosidase | This compound | Colorimetric change (blue precipitate) |

| Beta-Glucosidase | This compound | Colorimetric assay |

| Alpha-Glucosidase | 5-Bromo-3-indolyl-alpha-D-glucoside | Colorimetric assay |

Histochemical Applications

Indicator-Probe in Histochemistry

In histochemistry, this compound is utilized as an indicator-probe to visualize enzyme activity within tissue samples. This application is crucial for studying metabolic processes and enzyme localization in biological tissues.

Case Study: Enzyme Localization in Plant Tissues

A research study demonstrated the use of this compound to localize beta-glucosidase activity in plant tissues. The results highlighted the spatial distribution of enzyme activity, providing insights into plant metabolism and development .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-indolyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-3-indoxyl, which then undergoes oxidative dimerization to form a blue indigo dye. This color change is used as an indicator of enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds:

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside

- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

Uniqueness: Compared to similar compounds, 5-Bromo-3-indolyl-beta-D-glucopyranoside is unique due to its specific application in detecting beta-glucosidase activity. While other compounds may target different enzymes such as beta-galactosidase or beta-glucuronidase, this compound is highly specific for beta-glucosidase, making it a preferred choice in studies involving this enzyme .

Actividad Biológica

5-Bromo-3-indolyl-beta-D-glucopyranoside (commonly referred to as 5BIG) is a synthetic compound known for its utility as a chromogenic substrate in various biological assays. This article explores the biological activity of 5BIG, focusing on its enzymatic applications, antimicrobial properties, and its role in molecular biology.

- Molecular Formula : C₁₄H₁₆BrNO₆

- Molecular Weight : 374.19 g/mol

- CAS Number : 97753-82-7

- Appearance : White powder

- Solubility : Soluble in DMF (50 mg/mL)

Enzymatic Applications

5BIG serves primarily as a substrate for the enzyme beta-galactosidase. It is particularly useful in microbiological assays for detecting lac+ bacterial colonies, providing a colorimetric change that indicates enzyme activity. This property has been leveraged in various studies:

- Detection of β-Galactosidase Activity :

- Comparison with Other Substrates :

Antimicrobial Properties

Research has indicated that 5BIG exhibits antimicrobial properties, particularly against specific bacterial strains. Its application extends to environmental microbiology, where it aids in the identification of pathogens.

- Identification of Escherichia coli :

- Case Study on Environmental Samples :

Research Findings

Several studies have documented the biological activity and applications of 5BIG:

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.